FGFR1 Inhibitory Activity of Phenoxyindazole Derivatives
Phenoxy-substituted 1H-indazol-3-amine derivatives demonstrate potent FGFR1 inhibition, with the 6-phenoxy substitution pattern enabling single-digit nanomolar potency. In a focused SAR study of 1H-indazol-3-amine derivatives, compound 2a (bearing a phenoxy-type substitution pattern) exhibited FGFR1 inhibition with IC50 < 4.1 nM and FGFR2 inhibition with IC50 = 2.0 ± 0.8 nM, while unsubstituted 1H-indazol-3-amine shows no detectable FGFR activity at relevant concentrations [1] [2].
| Evidence Dimension | FGFR1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 4.1 nM (as compound 2a in 1H-indazol-3-amine series with phenoxy-type substitution) |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine: No detectable activity; 6-aryl substituted analog (compound 7n): IC50 = 15.0 nM |
| Quantified Difference | ≥ 3.7-fold improvement in potency over 6-aryl substituted analog; unsubstituted parent inactive |
| Conditions | In vitro FGFR1 enzymatic assay; ATP competitive binding measured by kinase activity assay |
Why This Matters
The 6-phenoxy substitution confers FGFR1 inhibitory activity that is absent in the unsubstituted parent scaffold, directly impacting procurement decisions for FGFR-targeted drug discovery programs.
- [1] Cui, J., et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3782-3786. View Source
- [2] Liu, J., et al. (n.d.). Compound 7n bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold as FGFR1 inhibitor. BindingDB. View Source
